molecular formula C7H6N4O B13944805 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine CAS No. 162704-85-0

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13944805
CAS No.: 162704-85-0
M. Wt: 162.15 g/mol
InChI Key: XMOHGESNXFJGNF-UHFFFAOYSA-N
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Description

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine (CAS 23275-49-2) is a synthetically versatile 1,2,4-oxadiazole derivative that serves as a key scaffold and intermediate in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a privileged structure in drug design, valued for its metabolic stability and its role as a bioisostere for esters and amides, which can fine-tune the physicochemical properties of lead compounds . This compound has demonstrated significant potential in neurodegenerative disease research. It has been identified as a core structural component in the design of novel, multifunctional inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme target for Alzheimer's disease . In this context, the 1,2,4-oxadiazole moiety, often paired with a pyridine ring, is critical for forming hydrogen bonds within the enzyme's ATP-binding pocket, contributing to potent inhibitory activity . Research into related 1,2,4-oxadiazole and 1,3,4-oxadiazole compounds also highlights their broader applicability as inhibitors for other biological targets, including acetylcholinesterase and butyrylcholinesterase, which are also relevant to Alzheimer's pathology . Beyond central nervous system targets, the 1,2,4-oxadiazole scaffold is widely investigated for its diverse pharmacological potential, with applications in developing anticancer, antimicrobial, and anti-inflammatory agents . The structure of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine provides multiple sites for chemical modification, making it a valuable template for constructing compound libraries in hit-to-lead optimization campaigns . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

162704-85-0

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-pyridin-4-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11)

InChI Key

XMOHGESNXFJGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes derived from pyridine-containing precursors. The key step is the formation of the 1,2,4-oxadiazole ring via cyclodehydration or reaction with appropriate reagents such as anhydrides or acid chlorides.

Method 1: Cyclization of Picolinamidoxime with Anhydrides

One efficient route involves the reaction of 2-picolinamidoxime (or its 4-pyridinyl analog) with symmetrical anhydrides under reflux conditions. This method was reported in the synthesis of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives, which are structurally related to the target compound.

Procedure Highlights:

  • The amidoxime is reacted with a symmetrical anhydride (e.g., acetic anhydride) in a solvent such as ethanol or under neat reflux.
  • The reaction mixture is refluxed for approximately 12 hours with a short-air condenser.
  • Upon cooling, the reaction mixture is neutralized with sodium bicarbonate solution.
  • The product is purified by recrystallization from ethanol to yield the pure oxadiazole derivative.

Yields and Purity:

  • The yields are generally quantitative or very high.
  • Purity is confirmed by spectral methods (1H-NMR, 13C-NMR, FTIR, Mass Spectrometry).

Reference Data Table:

Step Reagent(s) Conditions Yield (%) Purification Method
Amidoxime + anhydride Symmetrical anhydride (e.g., acetic anhydride) Reflux ~12 h Quantitative Recrystallization (ethanol)

This method is adaptable to various substituted pyridinyl amidoximes to yield a series of oxadiazole derivatives with good antimicrobial activity.

Method 2: Preparation via Amidoxime and Trichloroacetic Anhydride

A classical method for preparing 5-amino-1,2,4-oxadiazoles involves the reaction of amidoximes with trichloroacetic anhydride, which facilitates ring closure and introduces a trichloromethyl substituent that can be further manipulated.

Procedure Highlights:

  • The amidoxime (e.g., 2-picolinamidoxime) is reacted with trichloroacetic anhydride.
  • The mixture is processed by extraction with diethyl ether, washing with water and sodium bicarbonate solution, drying, and evaporation.
  • The crude product is purified by fractional distillation under reduced pressure.
  • The final compound, such as 3-(2-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole, is obtained in yields around 67-70%.

Adaptability:

  • Variations of amidoximes (e.g., benzamidoxime, p-chlorobenzamidoxime) yield different substituted oxadiazoles.
  • The trichloromethyl group can be replaced or modified to yield various derivatives.

Method 3: Hydrazide Route via Acylation and Cyclization

Another approach involves preparing hydrazides from corresponding acids (such as pyridine carboxylic acids) followed by reaction with isocyanates or anhydrides to afford oxadiazole derivatives.

Procedure Highlights:

  • Starting from pyridine carboxylic acid, esterification (Fisher esterification) with methanol and catalytic sulfuric acid produces methyl esters.
  • Hydrazinolysis converts esters to hydrazides.
  • Hydrazides react with iso(thio)cyanates in acetonitrile to form hydrazine-1-carboxamides.
  • Cyclization and purification by recrystallization yield the target oxadiazoles.

Yields:

  • Moderate to excellent yields (67–98%) depending on substituents.
  • Lower yields observed with bromopyridine and dinitrobenzohydrazide derivatives (around 76%).

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Purification Notes
1. Amidoxime + Symmetrical Anhydride 2-/4-Picolinamidoxime Symmetrical anhydride (e.g., acetic anhydride) Reflux ~12 h Quantitative Recrystallization (ethanol) Simple, high yield, suitable for derivatives
2. Amidoxime + Trichloroacetic Anhydride 2-Picolinamidoxime Trichloroacetic anhydride Extraction, distillation under reduced pressure ~67-70% Fractional distillation Introduces trichloromethyl substituent, versatile
3. Hydrazide + Iso(thio)cyanate Pyridine carboxylic acid → hydrazide Iso(thio)cyanate Room temp to reflux in acetonitrile 67-98% Recrystallization Multi-step, moderate to high yields

Analytical and Characterization Techniques

The synthesized 3-(4-pyridinyl)-1,2,4-oxadiazol-5-amine and its derivatives are characterized by:

These methods collectively ensure the identity and quality of the final compounds.

Research Findings and Perspectives on Preparation

  • The preparation of 3-(4-pyridinyl)-1,2,4-oxadiazol-5-amine is well-established via amidoxime cyclization methods, with variations allowing for structural diversity.
  • High yields and purity are achievable with careful control of reaction conditions and purification steps.
  • The choice of method depends on desired substituents and downstream applications; for example, the trichloroacetic anhydride method is useful for introducing reactive handles.
  • The hydrazide route provides access to a broader range of derivatives but requires more synthetic steps.
  • These synthetic strategies have been successfully applied to generate compounds with promising antimicrobial and enzyme inhibitory activities, emphasizing the importance of efficient preparation methods for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

a. 3-(Nitrophenyl)-1,2,4-oxadiazol-5-amines (Ox2, Ox3)

  • Structure : Nitrophenyl groups (e.g., 3-nitro or 4-nitro) replace the pyridinyl moiety.
  • Properties : Higher melting points (131–203°C) compared to pyridinyl analogs, attributed to nitro group polarity and intermolecular interactions .

b. 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine

  • Structure : Fluorine and methyl substituents on the phenyl ring.
  • Properties : Enhanced metabolic stability due to fluorine’s electronegativity; lower logP (predicted) than pyridinyl analogs .
  • Synthetic Accessibility : Fluorinated intermediates require specialized reagents, increasing synthesis complexity .

c. 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine

  • Structure : Bromine substituent at the ortho position.
  • Applications : Bromine’s steric bulk may hinder binding in certain biological targets compared to pyridinyl analogs .
Heterocycle Modifications

a. 5-(4-Pyridinyl)-1,3,4-oxadiazol-2-amine Derivatives

  • Structure : 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.
  • Properties : Altered electronic distribution due to ring atom positioning, leading to distinct dipole moments and solubility profiles .
  • Activity : Demonstrated antimicrobial properties, suggesting heterocycle isomerism impacts target selectivity .

b. 5-(4-Pyridinyl)-1,2,4-triazol-4-amine Derivatives

  • Structure : Triazole core replaces oxadiazole.
  • Properties : Increased hydrogen-bonding capacity due to additional nitrogen atoms; higher metabolic stability in neuroprotective agents (e.g., compound 11) .
  • Synthesis : Requires cyclization with sulfur-containing reagents (e.g., cinnamylsulfanyl groups), differing from oxadiazole routes .

c. Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines

  • Structure : Thiadiazole core with sulfur atom.
  • Properties : Increased lipophilicity (logP >3.5) and improved membrane permeability compared to oxadiazoles .
  • Activity : Macrofilaricidal activity against parasitic worms, highlighting sulfur’s role in targeting helminth enzymes .
Functional Group Additions

a. 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine

  • Structure : Pyridinylmethyl spacer introduces conformational flexibility.
  • Properties : Reduced planarity may decrease stacking interactions in enzyme binding pockets compared to rigid pyridinyl analogs .

b. 3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine

  • Structure : Long alkyl chain (decyl) enhances lipophilicity.
  • Properties : High logP (>6) improves membrane penetration but may reduce aqueous solubility .

Comparative Data Table

Compound Class Core Heterocycle Key Substituent(s) Melting Point (°C) logP (Predicted) Biological Activity Reference
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole 4-Pyridinyl N/A ~1.8 Under investigation
3-(Nitrophenyl)-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole 3-/4-Nitrophenyl 131–203 ~2.5 Antileishmanial
5-(4-Pyridinyl)-1,2,4-triazol-4-amine 1,2,4-Triazole 4-Pyridinyl, cinnamylsulfanyl N/A ~2.2 Neuroprotective (α-synuclein inhibition)
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole Pyridin-2-yl N/A ~3.6 Macrofilaricidal
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole 4-Fluoro-3-methylphenyl N/A ~2.0 Metabolic stability studies

Key Findings and Implications

  • Structural Influence on Activity : The pyridinyl group’s aromaticity and nitrogen positioning enhance interactions with biological targets, while nitro or halogen substituents improve binding affinity but may compromise solubility .
  • Heterocycle Choice : Thiadiazoles and triazoles offer distinct advantages (e.g., lipophilicity, hydrogen bonding) over oxadiazoles, depending on the therapeutic target .
  • Synthetic Challenges : Fluorinated and brominated derivatives require specialized synthesis routes, impacting scalability .

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